{4-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
{4-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound with a molecular formula of C21H21F3N2O4 . This compound features a unique structure that includes an ethoxyphenoxy group, a trifluoromethyl group, and a pyrazolyl methanone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps. One common approach is the reaction of 4-ethoxyphenol with benzyl bromide to form 4-ethoxybenzyl bromide. This intermediate is then reacted with 4-hydroxybenzaldehyde to yield 4-[(4-ethoxyphenoxy)methyl]benzaldehyde. The final step involves the condensation of this intermediate with 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of industrial reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrazolyl methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of {4-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets[3][3].
Comparison with Similar Compounds
Similar Compounds
{4-[(4-methoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Similar structure but with a methoxy group instead of an ethoxy group.
{4-[(4-fluorophenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Similar structure but with a fluorophenoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in {4-[(4-ethoxyphenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone may confer unique properties such as altered solubility and reactivity compared to its analogs.
Properties
Molecular Formula |
C21H21F3N2O4 |
---|---|
Molecular Weight |
422.4g/mol |
IUPAC Name |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C21H21F3N2O4/c1-3-29-17-8-10-18(11-9-17)30-13-15-4-6-16(7-5-15)19(27)26-20(28,21(22,23)24)12-14(2)25-26/h4-11,28H,3,12-13H2,1-2H3 |
InChI Key |
CLGIORWGVRNLPT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3C(CC(=N3)C)(C(F)(F)F)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3C(CC(=N3)C)(C(F)(F)F)O |
Origin of Product |
United States |
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